1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione
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Overview
Description
1,3-Dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione is a complex organic compound with the molecular formula C₁₆H₈N₄O₂. It is known for its unique structure, which combines elements of imidazole, indeno, and quinoxaline rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 11H-indeno[1,2-b]quinoxalin-11-one with suitable reagents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce imidazole-containing compounds .
Scientific Research Applications
1,3-Dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases and histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one: Shares a similar indenoquinoxaline core but lacks the imidazole ring.
2,3-Dihydroimidazo[1,2-b]quinoxaline: Contains the imidazole and quinoxaline rings but differs in the overall structure.
Uniqueness
1,3-Dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione is unique due to its combination of three distinct ring systems, which imparts specific chemical and biological properties. This structural complexity allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2,12,16,18-tetrazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),3(11),4,6,8,13,15,18-octaene-10,17-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4O2/c21-15-8-4-2-1-3-7(8)13-14(15)18-10-6-12-11(5-9(10)17-13)19-16(22)20-12/h1-6,17-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICOSWJVVFRVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)NC4=CC5=NC(=O)N=C5C=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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